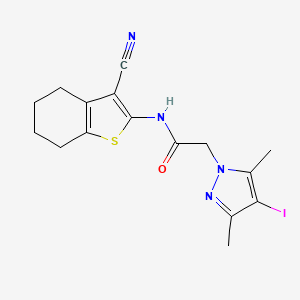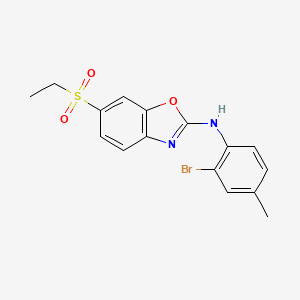
2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-(1H-indazol-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core substituted with two chlorine atoms at the 2 and 5 positions and an indazole moiety at the 7 position. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Indazole Moiety: : The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions. For instance, a common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst .
-
Sulfonamide Formation: : The benzenesulfonamide core is usually prepared by sulfonation of a suitable aromatic precursor followed by chlorination. The sulfonation can be achieved using sulfuric acid or chlorosulfonic acid, while chlorination is typically done using thionyl chloride or phosphorus pentachloride.
-
Coupling Reaction: : The final step involves coupling the indazole moiety with the chlorinated benzenesulfonamide. This can be achieved through nucleophilic substitution reactions under basic conditions, often using a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(1H-indazol-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
-
Oxidation and Reduction: : The compound can be oxidized or reduced depending on the functional groups present. For example, the sulfonamide group can be reduced to a sulfonic acid under strong reducing conditions.
-
Cyclization Reactions: : The indazole moiety can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can modify the functional groups on the compound.
Scientific Research Applications
Chemistry
In chemistry, 2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the indazole moiety is often found in compounds with anticancer, anti-inflammatory, and antiviral activities . Researchers study this compound for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects . The indazole moiety can interact with various molecular targets, including kinases and receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzenesulfonamide: Lacks the indazole moiety, making it less versatile in terms of biological activity.
N-(1H-Indazol-7-yl)benzenesulfonamide: Similar structure but without the chlorine substitutions, which can affect its reactivity and biological properties.
2,5-Dichloro-N-(1H-indazol-3-yl)benzenesulfonamide: Similar but with the indazole moiety attached at a different position, potentially altering its activity and interactions.
Uniqueness
2,5-Dichloro-N-(1H-indazol-7-yl)benzenesulfonamide is unique due to the specific positioning of the chlorine atoms and the indazole moiety. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H9Cl2N3O2S |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-5-10(15)12(6-9)21(19,20)18-11-3-1-2-8-7-16-17-13(8)11/h1-7,18H,(H,16,17) |
InChI Key |
PEEUUEJUZITNPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11063146.png)
![2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11063150.png)
![5,5'-[1,3-Benzodioxole-5,6-diylbis(methylenethio)]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B11063153.png)
![ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B11063168.png)

![methyl 3-(3-hydroxy-6-{[(3-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11063188.png)
![Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B11063194.png)
![5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11063199.png)

![5-bromo-1-({2-[(3,5-dimethylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11063211.png)
![3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11063214.png)
![(7aR)-6-(4-methoxyphenyl)-3-(thiophen-3-yl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11063215.png)
![N-benzyl-1-[3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]methanamine](/img/structure/B11063220.png)

